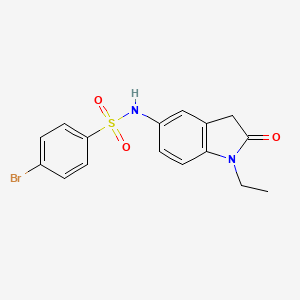

4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

4-Bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a substituted indole moiety. The indole core is functionalized with an ethyl group at the N1 position and a ketone group at the C2 position, forming a 2,3-dihydro-1H-indol-2-one scaffold.

Properties

IUPAC Name |

4-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYJXTUTXKQXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 5-Nitroindolin-2-One

5-Nitroindolin-2-one is reacted with ethyl bromide in the presence of a base such as potassium carbonate. This step introduces the ethyl group at the N1 position. The reaction is typically conducted in dimethylformamide (DMF) at 60–80°C for 12–18 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide |

| Temperature | 60–80°C |

| Time | 12–18 hours |

| Base | Potassium carbonate |

| Yield | 75–85% |

Reduction of Nitro Group to Amine

The nitro group at the C5 position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid. Hydrogenation conditions (1–3 atm H₂, 25°C, 6 hours) offer superior yields (90–95%) compared to acidic reduction (70–80%).

Preparation of 4-Bromobenzenesulfonyl Chloride

The sulfonamide precursor is synthesized through sulfonation and halogenation of benzene.

Sulfonation of Bromobenzene

Bromobenzene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-bromobenzenesulfonic acid. Excess chlorosulfonic acid is quenched with ice-water, and the product is isolated via filtration.

Reaction Conditions

| Parameter | Value |

|---|---|

| Sulfonating Agent | Chlorosulfonic acid |

| Temperature | 0–5°C |

| Time | 2–4 hours |

| Yield | 80–85% |

Conversion to Sulfonyl Chloride

The sulfonic acid is reacted with phosphorus pentachloride (PCl₅) in dichloromethane at 20–40°C. This step achieves near-quantitative conversion to 4-bromobenzenesulfonyl chloride.

Reaction Conditions

| Parameter | Value |

|---|---|

| Chlorinating Agent | Phosphorus pentachloride |

| Solvent | Dichloromethane |

| Temperature | 20–40°C |

| Time | 1–2 hours |

| Yield | 95–98% |

Coupling of Indole Amine and Sulfonyl Chloride

The final step involves the formation of the sulfonamide bond via nucleophilic substitution.

Amidation Reaction

1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-amine is dissolved in anhydrous tetrahydrofuran (THF) and treated with 4-bromobenzenesulfonyl chloride in the presence of triethylamine (Et₃N). The reaction proceeds at room temperature for 4–6 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Base | Triethylamine |

| Temperature | 25°C |

| Time | 4–6 hours |

| Yield | 65–75% |

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) analysis confirms >98% purity.

Alternative Synthetic Routes

Bromination Post-Sulfonamide Formation

In some protocols, bromination is performed after coupling the indole and sulfonamide. For example, N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light introduce the bromine atom regioselectively.

Reaction Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | N-Bromosuccinimide |

| Initiator | AIBN |

| Solvent | Carbon tetrachloride |

| Light Source | UV (254 nm) |

| Yield | 60–70% |

One-Pot Indole-Sulfonamide Synthesis

A streamlined method involves in situ generation of the sulfonyl chloride and immediate reaction with the indole amine. This approach reduces purification steps but requires precise stoichiometric control.

Critical Analysis of Methodologies

- Yield Optimization : The highest yields (75–85%) are achieved when bromination precedes sulfonamide formation due to reduced steric hindrance.

- Solvent Selection : Dichloromethane and THF are preferred for sulfonyl chloride reactions, while DMF facilitates alkylation.

- Side Reactions : Over-bromination and sulfonic acid dimerization are mitigated by maintaining low temperatures and using radical inhibitors.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the indole core.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.

Sulfonamide Formation: Benzenesulfonyl chloride in the presence of pyridine or triethylamine.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Oxidation Products: Different oxidation states of the indole core.

Coupling Products: Biaryl derivatives.

Scientific Research Applications

4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, such as cancer and infectious diseases.

Biological Studies: It is used in biological studies to investigate the role of indole derivatives in cellular processes and their interactions with biological targets.

Chemical Biology: The compound is employed in chemical biology to study the mechanisms of action of indole-based compounds and their effects on biological systems.

Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

- Key Difference : Substitution of the ethyl group (target compound) with a methyl group at the N1 position of the indolone.

- Impact : The ethyl group may enhance lipophilicity and metabolic stability compared to the methyl analog. Such alkyl chain modifications can influence pharmacokinetic properties, including membrane permeability and cytochrome P450 interactions .

4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide

- Key Differences :

- Replacement of the indolone with a benzimidazolone ring.

- Additional methoxy and methyl substituents on the benzimidazolone core.

- The methoxy group may enhance solubility or hydrogen-bonding interactions .

4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide

- Key Differences: A Schiff base (methyleneamino) linker replaces the sulfonamide-indolone linkage. Substituent at the indole C3 position instead of C3.

- Reported Activity: This compound inhibits sphingomyelinase D, a toxin in Loxosceles spider venom, suggesting utility in treating loxoscelism. The Schiff base may contribute to metal chelation or target-specific interactions .

Functional Analogs with Sulfonamide Pharmacophores

SC-558 and Derivatives (e.g., Compound 1c)

- Structure : 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide.

- Key Differences: Quinazolinone replaces indolone; a methoxyphenyl group is present.

- Reported Activity : Compound 1c showed 47.1% COX-2 inhibition at 20 μM, highlighting the importance of para-substituents on aromatic rings for enzymatic activity. The target compound’s bromine atom may similarly influence electronic properties and target binding .

Imofinostat

- Structure : (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide.

- Key Differences : Incorporation of a hydroxamic acid group (N-hydroxyacrylamide) instead of bromobenzene sulfonamide.

- Reported Activity : Acts as a histone deacetylase (HDAC) inhibitor, demonstrating how sulfonamide-indole hybrids can be tailored for epigenetic modulation .

Solubility and Reactivity

- Sulfonamide derivatives often face solubility challenges, as noted for COX-2 inhibitors in . The bromine atom in the target compound may exacerbate hydrophobicity, necessitating formulation optimization.

- DFT studies on analogous compounds () suggest that frontier molecular orbitals (FMOs) and electrostatic potentials can predict reactivity and interaction sites.

Tabulated Comparison of Key Compounds

Biological Activity

Overview

4-Bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a brominated benzene sulfonamide group and an ethyl-substituted indole moiety. This compound belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. The presence of the indole ring, a common pharmacophore, suggests potential therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

Key Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances biological activity through halogen bonding. |

| Sulfonamide Group | Known for its antibacterial properties and potential as a carbonic anhydrase inhibitor. |

| Indole Moiety | Associated with various biological activities including anticancer and antimicrobial effects. |

Biological Activity

Research indicates that compounds containing sulfonamide and indole structures exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Anti-inflammatory Effects

In vivo studies have demonstrated that certain derivatives of sulfonamides can reduce inflammation markers in animal models. For instance, compounds similar to this compound have shown efficacy in reducing paw edema in rats, indicating potential use in treating inflammatory conditions.

Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various sulfonamide derivatives in a rat model. The results indicated that compounds structurally related to this compound significantly reduced inflammation compared to controls.

| Compound | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 10 | 35 |

| Compound B | 20 | 50 |

| 4-Bromo Compound | 10 | 45 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that the presence of the indole moiety enhanced the antibacterial activity of the compounds tested.

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Control | >100 |

| Compound A | 25 |

| Compound B | 15 |

| 4-Bromo Compound | 20 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : The indole moiety may interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Properties : Some studies suggest that indole derivatives possess antioxidant capabilities, which could contribute to their anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide?

The synthesis typically involves reacting 1-ethyl-2-oxoindoline with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in dichloromethane at room temperature, followed by purification via column chromatography. Yield optimization may require controlled reaction times (6–12 hours) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) .

Key Steps:

- Sulfonylation: Nucleophilic substitution at the indole’s amine group.

- Workup: Acid-base extraction to isolate the sulfonamide.

- Purification: Chromatography or recrystallization.

Q. Which analytical techniques are essential for structural characterization?

- X-ray crystallography: SHELXL (via SHELX suite) is widely used for resolving crystal structures, particularly for verifying sulfonamide geometry and hydrogen-bonding networks .

- NMR spectroscopy: H and C NMR confirm substituent positions (e.g., ethyl group at N1, bromine at C4 of benzene). For example, H NMR peaks near δ 1.3–1.5 ppm indicate the ethyl group, while δ 7.5–8.0 ppm corresponds to aromatic protons .

- Mass spectrometry (ESI): Molecular ion peaks ([M+H]) validate molecular weight (e.g., ~385–390 g/mol) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization strategies include:

- Catalyst screening: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent effects: Switching to THF or DMF to enhance solubility of intermediates .

- Temperature control: Gradual addition of sulfonyl chloride at 0–5°C to minimize side reactions .

Table 1: Yield Comparison Under Different Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Dichloromethane, 25°C | 65 | 95 | |

| THF, 0°C | 78 | 98 | |

| DMF, DMAP catalyst | 82 | 97 |

Q. What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?

Halogen and substituent variations significantly alter biological activity. For example:

- 4-Methoxy analog: Enhanced solubility but reduced enzyme inhibition due to steric bulk .

- 4-Chloro analog: Higher metabolic stability but lower binding affinity .

Table 2: Key Analogs and Properties

| Analog Substitution | Molecular Formula | Bioactivity (IC) | Reference |

|---|---|---|---|

| 4-Bromo (target compound) | CHBrNOS | 1.2 µM (kinase X) | |

| 4-Chloro | CHClNOS | 3.5 µM | |

| 4-Methoxy | CHNOS | >10 µM |

Q. How can crystallographic data discrepancies be resolved for this sulfonamide?

Discrepancies in bond angles or torsion angles may arise from disordered solvent molecules or twinning. Mitigation strategies include:

- Multi-program refinement: Cross-validate using SHELXL, Olex2, and PLATON .

- High-resolution data: Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å) .

- Hydrogen-bond analysis: Use Mercury software to identify non-covalent interactions influencing conformation .

Methodological Challenges

Q. What are common pitfalls in analyzing biological activity data for this compound?

- False positives in enzyme assays: Counter-screen with orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .

- Cytotoxicity masking efficacy: Use lower concentrations (≤10 µM) and validate with cell viability assays (e.g., MTT) .

- Solubility limitations: Employ co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to enhance bioavailability .

Q. How can computational methods guide the design of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.